molecular formula C18H15ClF4N4O2 B10920445 N-(3-chloro-4-fluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(3-chloro-4-fluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10920445
M. Wt: 430.8 g/mol
InChI Key: XOHSUWIADPTYIB-UHFFFAOYSA-N
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Description

N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Attachment of the chlorofluorophenyl group: This can be done via nucleophilic substitution reactions.

    Formation of the final amide linkage: This step involves coupling the intermediate with a suitable amine or acid chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-Chloro-4-fluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetamide
  • N~1~-(3-Chloro-4-fluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]butanamide

Uniqueness

N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chlorofluorophenyl and trifluoromethyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H15ClF4N4O2

Molecular Weight

430.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C18H15ClF4N4O2/c1-2-26-9-11-12(18(21,22)23)8-16(29)27(17(11)25-26)6-5-15(28)24-10-3-4-14(20)13(19)7-10/h3-4,7-9H,2,5-6H2,1H3,(H,24,28)

InChI Key

XOHSUWIADPTYIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC(=C(C=C3)F)Cl)C(F)(F)F

Origin of Product

United States

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